molecular formula C25H18BrN3 B8729990 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-

3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-

Cat. No.: B8729990
M. Wt: 440.3 g/mol
InChI Key: IYUMDCLEABUOAK-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)- is a useful research compound. Its molecular formula is C25H18BrN3 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H18BrN3

Molecular Weight

440.3 g/mol

IUPAC Name

6-bromo-3-tritylimidazo[4,5-b]pyridine

InChI

InChI=1S/C25H18BrN3/c26-22-16-23-24(27-17-22)29(18-28-23)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H

InChI Key

IYUMDCLEABUOAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CC(=C5)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine (2.7 g, 11.0 mmol) in dimethylformamide (30 mL) at 0° C. was added 60% sodium hydride in mineral oil (0.53 g, 13.2 mmol) and the reaction mixture was stirred for 30 minutes, followed by the addition of a solution of triphenylmethyl chloride (3.2 g, 11.55 mmol) in dimethylformamide (5 mL). The reaction mixture was stirred at room temperature for 24 hours then quenched by the careful addition of water then partitioned with ethyl acetate (250 mL). The organic phase was washed with 10% aqueous citric acid (2×, 100 mL), brine (100 mL), saturated sodium bicarbonate (100 mL), brine (100 mL) then dried over anhydrous sodium sulfate, filtered and concentrated. Silica gel chromatography (hexane ethyl acetate 9:1 to 4:1) provided 6-bromo-3-trityl-3H-imidazo[4,5-b]pyridine (1.8 g, 37%). 1H NMR (400 MHz, CDCl3): 8.18 (d, 1H), 8.14 (d, 1H), 8.02 (s, 1H), 7.36-7.28 (m, 10H), 7.18-7.14 (m, 5H) and 6-bromo-1-trityl-1H-imidazo[4,5-b]pyridine (2.9 g, 60%) 1H NMR (400 MHz, CDCl3): 8.50 (d, 1H), 8.14 (s, 1H), 7.38-7.34 (m, 10H), 7.16-7.12 (m, 5H), 6.84 (d, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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